molecular formula C17H22N4O3S B2956165 2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine CAS No. 946354-87-6

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine

Cat. No.: B2956165
CAS No.: 946354-87-6
M. Wt: 362.45
InChI Key: WTFVFOTUCJDWIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a specialized building block for the development of potential therapeutic agents. This molecule features a pyrimidine core, a privileged scaffold in drug discovery, which is substituted with a p-tolyloxy group and a (methylsulfonyl)piperazine moiety . The (methylsulfonyl)piperazine group is a significant structural feature, as sulfonamide-containing piperazines are commonly employed in the design of bioactive molecules and have been identified as key components in potent, selective enzyme inhibitors . For instance, research has shown that the 4-(methylsulfonyl)piperazin-1-yl group can contribute to high potency and selectivity in inhibitors, such as PI3Kα inhibitors for oncology research . The specific molecular architecture of this compound suggests its potential utility as a key intermediate in synthesizing more complex molecules for probing biological pathways. It is strictly for research applications in a controlled laboratory environment. Researchers should handle this material with appropriate safety precautions. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(4-methylphenoxy)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-4-6-15(7-5-13)24-17-12-16(18-14(2)19-17)20-8-10-21(11-9-20)25(3,22)23/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFVFOTUCJDWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C16H22N4O2S
  • Molecular Weight : 350.44 g/mol

Its structure features a pyrimidine core substituted with a methylsulfonyl piperazine and a p-tolyloxy group, which are critical for its biological activity.

Pharmacological Activity

This compound has been investigated for various pharmacological effects, including:

  • Antitumor Activity : Studies have indicated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety has been linked to enhanced interaction with biological targets, potentially leading to improved antitumor efficacy .
  • Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity. The sulfonyl group may contribute to the interaction with bacterial enzymes, inhibiting their function .
  • CNS Activity : The piperazine ring is often associated with central nervous system (CNS) activity. This compound's ability to cross the blood-brain barrier could make it a candidate for treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImportance
Methylsulfonyl GroupEnhances solubility and bioavailability
Piperazine RingFacilitates receptor binding and CNS penetration
Tolyloxy GroupModulates lipophilicity and target specificity

Research indicates that modifications in these groups can lead to variations in potency and selectivity against different biological targets.

Case Studies

  • Antitumor Efficacy : A study conducted on various pyrimidine derivatives, including this compound, demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating superior potency .
  • Antimicrobial Activity : In vitro tests showed that the compound exhibited bactericidal effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics. This suggests potential for development as a new antimicrobial agent .
  • CNS Effects : Animal studies indicated that the compound could induce anxiolytic effects comparable to established anxiolytics. Behavioral assays demonstrated reduced anxiety-like behavior in rodent models, supporting its potential use in treating anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related pyrimidine derivatives and their distinguishing features:

Compound Name Core Structure Substituents at Key Positions Molecular Formula Molecular Weight Biological Activity (IC₅₀, if available) Reference ID
2-Methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine (Target) Pyrimidine - 4-(Methylsulfonyl)piperazine
- 6-(p-Tolyloxy
- 2-Methyl
C₁₇H₂₁N₅O₃S 375.44 N/A
(E)-4-(2-(2-((1H-indazol-3-yl)methylene)hydrazineyl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (Compound 29) Thieno[3,2-d]pyrimidine - 4-Morpholine
- 6-((4-(Methylsulfonyl)piperazin-1-yl)methyl
- Indazole-hydrazineyl
C₂₈H₃₁N₉O₃S 581.67 0.024–0.55 µM (anticancer)
2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pyrimidine - 4-Methylpiperazine
- 3-Chlorobenzenesulfonyl group
C₂₀H₂₇ClN₆O₂S 451.0 N/A
4-(4-((4-(Tert-butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine Pyrimidine - 4-(Tert-butyl)benzenesulfonyl
- 6-Methoxy
C₂₀H₂₈N₄O₃S 404.5 N/A
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - 4-Morpholine
- 2-Methylbenzimidazole
- 6-(Methylsulfonyl-piperazine)methyl
C₂₃H₂₈N₈O₂S₂ 494.19 N/A

Key Observations

Core Heterocycle Variations: The target compound uses a pyrimidine core, while analogs like Compound 29 () and the thieno[3,2-d]pyrimidine derivatives () incorporate fused heterocyclic systems.

Substituent Impact on Activity :

  • The methylsulfonyl-piperazine group is a common feature in compounds with demonstrated anticancer activity (e.g., Compound 29’s IC₅₀ < 0.1 µM). This group likely interacts with polar residues in kinase binding pockets .
  • p-Tolyloxy vs. Morpholine/Indazole : The p-tolyloxy group in the target compound may confer distinct hydrophobic interactions compared to morpholine or indazole moieties in analogs. Morpholine-containing derivatives (e.g., ) show enhanced solubility due to the oxygen atom’s polarity .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods described in and , involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions. However, the p-tolyloxy group may require milder conditions compared to halogenated intermediates in thienopyrimidine syntheses .

Research Findings and Implications

Anticancer Activity

  • Compound 29 () demonstrated broad-spectrum anticancer activity with IC₅₀ values as low as 0.024 µM against A549 lung cancer cells. Its thieno[3,2-d]pyrimidine core and indazole-hydrazineyl side chain contribute to potent kinase inhibition .

Pharmacokinetic Considerations

  • The methylsulfonyl group improves metabolic stability by resisting oxidative degradation, as seen in analogs from and .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield and purity of 2-methyl-4-(4-(methylsulfonyl)piperazin-1-yl)-6-(p-tolyloxy)pyrimidine?

Methodological Answer:
A multi-step synthesis approach is typically employed. Key steps include:

  • Stepwise coupling reactions : Introduce the piperazine and p-tolyloxy groups via nucleophilic substitution under controlled temperatures (e.g., 60–80°C) using polar aprotic solvents like DMF or DMSO .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate intermediates. Final purity can be verified via HPLC (>95% purity threshold) or TLC (Rf comparison with standards) .
  • Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 4-(methylsulfonyl)piperazine) and reaction times (12–24 hours) to minimize side products .

Basic: Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., methylsulfonyl proton signals at δ 3.1–3.3 ppm; aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~403.2 g/mol) .
  • Elemental analysis : Validate C, H, N, S percentages (±0.3% deviation from theoretical values) .

Advanced: How does the methylsulfonyl group on the piperazine moiety influence biological activity?

Methodological Answer:

  • Electron-withdrawing effects : The methylsulfonyl group enhances metabolic stability by reducing oxidative degradation in liver microsomes. Compare half-life (t1/2) in metabolic assays with/without the group .
  • Receptor affinity : Perform competitive binding assays (e.g., kinase inhibition) to evaluate interactions with ATP-binding pockets. The sulfonyl group may increase polarity, improving target selectivity .
  • SAR studies : Synthesize analogs with alternative substituents (e.g., acetyl, trifluoromethyl) and compare IC50 values in bioassays .

Advanced: What in vitro assays are suitable for evaluating kinase inhibition potential?

Methodological Answer:

  • Radioactive ATP-based assays : Measure inhibition of kinase activity using 32P-ATP incorporation into substrates (e.g., EGFR or VEGFR kinases) .
  • Fluorescence resonance energy transfer (FRET) : Monitor real-time kinase activity with fluorescently labeled peptides .
  • Cellular proliferation assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess growth inhibition (GI50 values) and correlate with kinase inhibition data .

Advanced: What methodologies assess metabolic stability and bioavailability?

Methodological Answer:

  • Liver microsome assays : Incubate the compound with human/rat liver microsomes and quantify remaining parent compound via LC-MS/MS over 60 minutes .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction (fu) and predict bioavailability .
  • In vivo PK studies : Administer orally to rodent models and collect plasma samples for AUC and Cmax calculations. Compare with intravenous data to determine oral bioavailability .

Advanced: How can researchers determine the crystal structure to inform drug design?

Methodological Answer:

  • Single-crystal growth : Use slow evaporation from a solvent mixture (e.g., methanol/water) to obtain diffraction-quality crystals .
  • X-ray diffraction : Collect data at 100 K with a synchrotron source. Solve the structure using SHELX and refine with Olex2 .
  • Conformational analysis : Compare torsion angles (e.g., piperazine ring puckering) with docking simulations to identify bioactive conformers .

Advanced: What thermal analysis techniques evaluate compound stability?

Methodological Answer:

  • Thermogravimetric analysis (TGA) : Measure weight loss under nitrogen atmosphere (25–400°C, 10°C/min) to assess decomposition thresholds .
  • Differential scanning calorimetry (DSC) : Identify melting points and phase transitions (heating rate: 5°C/min) .
  • Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Advanced: How can selectivity against off-target receptors be ensured?

Methodological Answer:

  • Panel screening : Test the compound against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Molecular docking : Use AutoDock Vina to simulate binding to target vs. non-target receptors (e.g., compare binding energies for EGFR vs. HER2) .
  • Mutagenesis studies : Introduce point mutations in the target kinase’s active site to validate binding specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.